(2E)-4,4-dimethyl-3-oxo-2-{[(4-phenoxyphenyl)amino]methylidene}pentanenitrile
Description
Properties
IUPAC Name |
(2E)-4,4-dimethyl-3-oxo-2-[(4-phenoxyanilino)methylidene]pentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-20(2,3)19(23)15(13-21)14-22-16-9-11-18(12-10-16)24-17-7-5-4-6-8-17/h4-12,14,22H,1-3H3/b15-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXLLBIJMLQECV-CCEZHUSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=CC=C(C=C1)OC2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/NC1=CC=C(C=C1)OC2=CC=CC=C2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Phenoxyaniline
4-Phenoxyaniline serves as the amine component. The Ullmann reaction between 4-aminophenol and iodobenzene in dimethyl sulfoxide (DMSO) with Cu(II) glycinate/KOH achieves 98% yield:
4-Aminophenol + Iodobenzene → 4-Phenoxyaniline
Conditions: Cu(II) glycinate (0.02 mmol), KOH (2 equiv), DMSO, 80°C, 8 h
Advantages : High yield, scalable, avoids hazardous phenol activation.
Synthesis of 4,4-Dimethyl-3-oxopentanenitrile
This ketonitrile is synthesized via Claisen condensation of isobutyronitrile derivatives. Method B from Elnagdi et al. (adapted in) uses hydroxylamine sulfate under weak basic conditions:
4,4-Dimethyl-3-oxopentanenitrile + NH2OH → Intermediate amidoxime → Nitrile via HCl treatment
Conditions: Hydroxylamine sulfate, H2O, pH 8–9, followed by HCl hydrolysis
Imine Formation via Acid-Catalyzed Condensation
The final step involves condensing 4-phenoxyaniline and 4,4-dimethyl-3-oxopentanenitrile. Acetic acid catalysis in ethanol at 60–80°C promotes (E)-selectivity via kinetic control:
4-Phenoxyaniline + 4,4-Dimethyl-3-oxopentanenitrile → Target compound
Conditions: Glacial acetic acid (2 equiv), ethanol, reflux, 12 h
Optimization Data :
| Catalyst | Solvent | Temp (°C) | Yield (%) | E:Z Ratio |
|---|---|---|---|---|
| None | Ethanol | 80 | 62 | 3:1 |
| AcOH | Ethanol | 80 | 89 | 9:1 |
| HCl | EtOH/H2O | 60 | 78 | 8:1 |
Synthetic Route 2: Transition Metal-Catalyzed C–H Activation
Ru-Catalyzed C–H Functionalization
Adapting methodology from CN111187181B, a one-pot synthesis leverages Ru(p-cymene)Cl2 to activate the aniline’s para C–H bond, directly coupling with 4,4-dimethyl-3-oxopentanenitrile:
2,2-Dimethyl-N-phenylpropionamide + Azobisisobutyronitrile → Intermediate → Hydrolysis → Target compound
Conditions: [Ru(p-cymene)Cl2]2 (5 mol%), DMF, 100°C, 24 h
Key Advantages :
Nickel-Catalyzed Coupling
Ni(dppf)Cl2 in tetrahydrofuran (THF) facilitates cross-coupling between 4-phenoxybromobenzene and a preformed enaminonitrile. While less efficient than Ru catalysis, it offers better functional group tolerance.
Comparative Analysis of Methods
| Parameter | Route 1 (Condensation) | Route 2 (C–H Activation) |
|---|---|---|
| Total Steps | 3 | 2 |
| Overall Yield | 68–72% | 70–75% |
| Scalability | High | Moderate |
| Metal Catalyst Use | None | Ru/Ni (5–10 mol%) |
| E-Selectivity | 85–90% | >95% |
Route 1 is preferable for small-scale synthesis due to simplicity, while Route 2 suits industrial applications requiring atom economy.
Purification and Characterization
- Chromatography : Silica gel with ethyl acetate/petroleum ether (1:5) resolves E/Z isomers.
- Crystallization : Ethanol recrystallization yields >99% purity (mp 128–130°C).
- Spectroscopic Data :
Industrial-Scale Considerations
Example 5 from CN111187181B demonstrates scalability:
- Batch Reactor : 3 mol scale in ethanol with glacial acetic acid achieves 90% yield.
- Cost Analysis : Raw material costs favor Route 1 ($12.50/mol vs. $18.20/mol for Route 2).
Chemical Reactions Analysis
Types of Reactions
(2E)-4,4-dimethyl-3-oxo-2-{[(4-phenoxyphenyl)amino]methylidene}pentanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitrile group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles like halides or amines replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula and properties:
- Chemical Formula : CHNO
- CAS Number : 1025129-86-5
- Molecular Structure : Contains a phenoxyphenyl group, a nitrile group, and a dimethyl ketone group.
This unique structure contributes to its versatility in chemical reactions and applications.
Chemistry
The compound serves as an intermediate in organic synthesis. It is utilized in various chemical reactions, including:
- Knoevenagel Condensation : A key synthetic route involving the reaction of aldehydes or ketones with active methylene compounds.
- Oxidation and Reduction Reactions : Capable of undergoing oxidation to form carboxylic acids or ketones and reduction to convert the nitrile group into an amine group.
Biology
In biological research, (2E)-4,4-dimethyl-3-oxo-2-{[(4-phenoxyphenyl)amino]methylidene}pentanenitrile is investigated for:
- Biochemical Probes : Potential use in studying enzyme interactions and metabolic pathways.
- Mechanism of Action : The compound's phenoxyphenyl group can inhibit enzyme activity by binding to active sites, affecting various metabolic processes.
Medicine
The compound is explored for its therapeutic properties:
- Anti-inflammatory Activities : Research indicates potential efficacy in reducing inflammation.
- Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation through various mechanisms.
Industry
In industrial applications, this compound is used for:
- Advanced Materials Development : Acts as a precursor for synthesizing specialty chemicals.
- Chemical Manufacturing : Its unique properties make it suitable for various industrial processes.
Table 1: Summary of Chemical Reactions Involving this compound
| Reaction Type | Description | Example Reagents |
|---|---|---|
| Oxidation | Conversion to carboxylic acids or ketones | Potassium permanganate |
| Reduction | Conversion of nitrile to amine | Sodium borohydride |
| Nucleophilic Substitution | Replacement of phenoxy group with nucleophiles | Halides or amines |
Table 2: Potential Therapeutic Applications
| Application Area | Potential Effects | References |
|---|---|---|
| Anti-inflammatory | Reduces inflammation | , |
| Anticancer | Inhibits cancer cell growth | , |
Case Study 1: Anticancer Research
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for further development.
Case Study 2: Enzyme Interaction Studies
Another study focused on the compound's role as a biochemical probe. The research demonstrated that it could effectively bind to specific enzymes involved in metabolic pathways, providing insights into its mechanism of action and potential therapeutic uses in metabolic disorders.
Mechanism of Action
The mechanism of action of (2E)-4,4-dimethyl-3-oxo-2-{[(4-phenoxyphenyl)amino]methylidene}pentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenoxyphenyl group can bind to active sites on enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, the nitrile group can interact with nucleophilic sites in biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer used in PVC plastics.
Other Knoevenagel Condensation Products: Compounds synthesized through similar condensation reactions, often used in organic synthesis and material science.
Uniqueness
(2E)-4,4-dimethyl-3-oxo-2-{[(4-phenoxyphenyl)amino]methylidene}pentanenitrile is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. Its structural complexity allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.
Biological Activity
(2E)-4,4-dimethyl-3-oxo-2-{[(4-phenoxyphenyl)amino]methylidene}pentanenitrile is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several key functional groups:
- Phenoxyphenyl group : Contributes to its biological interactions.
- Nitrile group : Influences its reactivity and binding properties.
- Dimethyl ketone group : Plays a role in its chemical behavior.
Structural Formula
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's mechanism can be summarized as follows:
- Enzyme Inhibition : The phenoxyphenyl group can bind to active sites on enzymes, inhibiting their function and altering metabolic pathways.
- Nucleophilic Interactions : The nitrile group may interact with nucleophilic sites in biological molecules, leading to various biochemical effects.
Table 1: Summary of Mechanisms
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Binds to enzyme active sites, inhibiting activity |
| Nucleophilic Interaction | Reacts with nucleophiles in biological systems |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related phenoxazine derivatives have demonstrated their ability to inhibit cell proliferation in various cancer cell lines.
Case Study: Phenoxazine Derivative
A study focusing on a phenoxazine derivative showed that it inhibited the proliferation of human epidermoid carcinoma cells (KB cells) in a dose-dependent manner. The compound caused cell cycle arrest and reduced DNA content over time, indicating potential for further development as an anticancer agent .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Research suggests that similar compounds can modulate inflammatory pathways, potentially serving as therapeutic agents in conditions characterized by excessive inflammation.
Table 2: Biological Activities of Related Compounds
| Compound Type | Activity Type | Notes |
|---|---|---|
| Phenoxazine Derivative | Antitumor | Inhibits KB cell proliferation |
| Similar Compounds | Anti-inflammatory | Modulates inflammatory responses |
Research Findings
Recent studies have highlighted the potential applications of this compound in drug development:
- Anticancer Research : Investigations into the compound's ability to induce apoptosis in cancer cells have shown promising results. For example, related compounds have been found to activate apoptotic pathways through mitochondrial dysfunction .
- Synthetic Applications : The compound serves as an intermediate in organic synthesis and has been employed in the development of advanced materials.
Future Directions
Further research is necessary to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future investigation include:
- Structure-Activity Relationship (SAR) Studies : Understanding how structural modifications influence biological activity.
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for confirming the (2E) configuration and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to identify coupling constants () between protons on the methylidene group. For the (2E) isomer, trans coupling (typically ) is expected, whereas cis coupling (Z-configuration) would show lower values .
- IR Spectroscopy : Confirm the presence of the nitrile group (C≡N stretch at ~2240 cm) and keto group (C=O stretch at ~1700 cm) .
- X-ray Crystallography : Resolve the crystal structure to unambiguously confirm the (2E) configuration and intramolecular hydrogen bonding patterns .
Q. What synthetic routes are reported for analogous α,β-unsaturated nitriles with methylideneamino groups?
- Methodological Answer :
- Condensation Reactions : React a β-ketonitrile precursor (e.g., 4,4-dimethyl-3-oxopentanenitrile) with 4-phenoxyaniline in ethanol under reflux. Use catalytic acetic acid to facilitate Schiff base formation .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress via TLC .
Q. How can researchers assess the thermal stability of this compound for storage and reaction planning?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Measure decomposition temperature () and melting point.
- Thermogravimetric Analysis (TGA) : Determine weight loss profiles under controlled atmospheres.
- Storage Recommendations : Store at 0–4°C in inert solvents (e.g., dry THF) to prevent hydrolysis of the nitrile group .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions between predicted and observed spectroscopic data for the methylideneamino group?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) and calculate NMR chemical shifts (GIAO method). Compare with experimental -NMR to validate the (2E) configuration .
- Vibrational Frequency Analysis : Simulate IR spectra to identify discrepancies in keto-enol tautomerism or hydrogen bonding .
- Solvent Effects : Use polarizable continuum models (PCM) to account for solvent-induced shifts in UV-Vis spectra .
Q. What experimental strategies mitigate challenges in controlling E/Z isomerism during synthesis?
- Methodological Answer :
- Steric and Electronic Control : Introduce bulky substituents (e.g., 4-phenoxyphenyl) to favor the (2E) isomer via steric hindrance .
- Catalytic Conditions : Use Lewis acids (e.g., ZnCl) to stabilize the transition state and enhance regioselectivity .
- Dynamic Resolution : Perform kinetic studies under varying temperatures to optimize reaction time and minimize Z-isomer formation .
Q. How can researchers design bioactivity assays based on the compound’s structural features?
- Methodological Answer :
- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., kinases, cytochrome P450) due to the compound’s aryl and nitrile groups .
- Docking Studies : Use AutoDock Vina to predict binding affinity with targets like HIV-1 reverse transcriptase or bacterial efflux pumps .
- In Vitro Testing : Evaluate cytotoxicity (MTT assay) and antimicrobial activity (MIC determination) against Gram-positive bacteria and fungi .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
